Cas no 2172144-67-9 (1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid)

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid
- 1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid
- 2172144-67-9
- EN300-1486592
-
- インチ: 1S/C24H26N2O5/c27-21(26-15-24(22(28)29)11-5-6-12-24)13-25-23(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-15H2,(H,25,30)(H,26,27)(H,28,29)
- InChIKey: ZHVUECVDZKTKAY-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCCC1)=O
計算された属性
- 精确分子量: 422.18417193g/mol
- 同位素质量: 422.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 653
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 105Ų
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486592-1.0g |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1486592-1000mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-1486592-50mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-1486592-10000mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 10000mg |
$3315.0 | 2023-09-28 | ||
Enamine | EN300-1486592-250mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1486592-2500mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1486592-500mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 500mg |
$739.0 | 2023-09-28 | ||
Enamine | EN300-1486592-5000mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1486592-100mg |
1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}cyclopentane-1-carboxylic acid |
2172144-67-9 | 100mg |
$678.0 | 2023-09-28 |
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid (CAS No. 2172144-67-9)
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid, with the CAS number 2172144-67-9, is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are critical for solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for amines, enabling controlled peptide chain elongation. Its unique structure, featuring a cyclopentane backbone and carboxylic acid functionality, makes it valuable for designing peptidomimetics and bioactive molecules.
In recent years, the demand for Fmoc-protected building blocks like 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid has surged due to advancements in drug discovery and bioconjugation techniques. Researchers frequently search for "how to optimize Fmoc deprotection in peptide synthesis" or "best practices for handling Fmoc-amino acids," highlighting the compound's relevance. Its stability under basic conditions and compatibility with SPPS protocols make it a preferred choice for synthesizing complex peptides, including those targeting GPCRs and enzyme inhibitors.
The compound's cyclopentane ring introduces conformational constraints, a feature increasingly explored in structure-activity relationship (SAR) studies. This aligns with trending topics like "rigidified peptide analogs" and "cyclic peptidomimetics in oncology." Additionally, its carboxylic acid moiety allows for further derivatization, catering to queries such as "carboxylate activation methods" or "linker strategies for peptide-drug conjugates." Such versatility positions CAS 2172144-67-9 as a key player in modern medicinal chemistry.
From a technical perspective, 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid exhibits excellent solubility in polar aprotic solvents like DMF and DMSO, addressing common challenges in peptide synthesis workflows. Its purity (>95% by HPLC) ensures reproducibility, a critical factor for researchers investigating "high-yield peptide coupling reactions." The compound's compatibility with automated synthesizers further enhances its appeal, particularly in high-throughput screening (HTS) applications.
Environmental and safety considerations are also noteworthy. Unlike some traditional reagents, this compound avoids hazardous byproducts during Fmoc cleavage, aligning with the industry's shift toward "green peptide synthesis." Searches for "sustainable protecting groups" or "non-toxic SPPS alternatives" underscore its eco-friendly profile. Proper storage at -20°C under inert atmosphere ensures long-term stability, a practical tip often sought by lab technicians.
In conclusion, 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid (CAS 2172144-67-9) represents a sophisticated tool for peptide engineers and drug developers. Its structural features, synthetic utility, and alignment with current research trends—such as "precision therapeutics" and "next-generation bioconjugates"—solidify its role in advancing biopharmaceutical innovation. As peptide-based therapies gain traction, this compound will likely remain pivotal in addressing challenges like "oral peptide delivery" and "targeted drug design."
2172144-67-9 (1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid) Related Products
- 2227865-24-7((2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol)
- 1525587-48-7(2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol)
- 2228547-85-9(methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2172561-33-8(tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate)
- 863446-88-2(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide)
- 2185590-35-4(1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 1261730-29-3(3-(4-chloro-2-hydroxyphenyl)propanal)
- 138417-40-0(Isothiazolo5,4-bpyridin-3(2H)-one 1,1-dioxide)
- 2418710-81-1(tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate)
- 941952-18-7(N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide)




